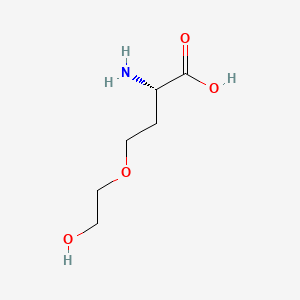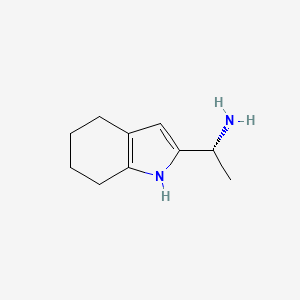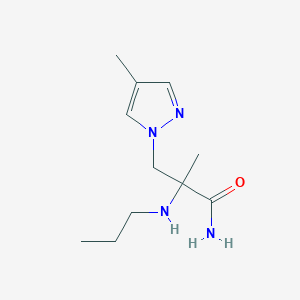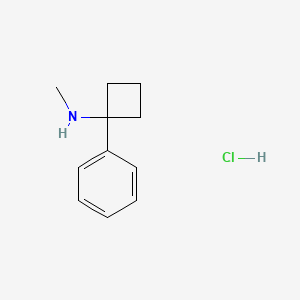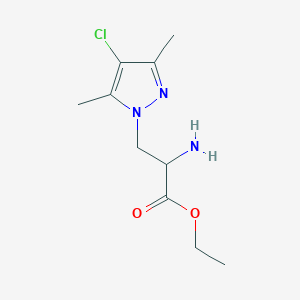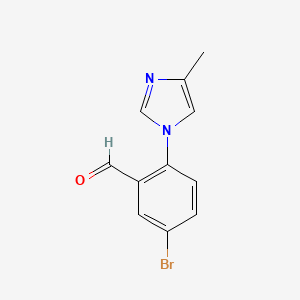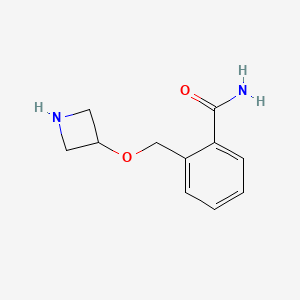
(r)-2-Amino-2-(4-methoxy-3-methylphenyl)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2-Amino-2-(4-methoxy-3-methylphenyl)ethan-1-ol is an organic compound with a complex structure that includes an amino group, a methoxy group, and a methyl group attached to a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-2-(4-methoxy-3-methylphenyl)ethan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxy-3-methylbenzaldehyde.
Reduction: The aldehyde group is reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Amination: The resulting alcohol is then subjected to amination reactions using reagents like ammonia or amines under specific conditions to introduce the amino group.
Industrial Production Methods
In an industrial setting, the production of ®-2-Amino-2-(4-methoxy-3-methylphenyl)ethan-1-ol may involve large-scale batch or continuous processes. These methods often utilize catalysts and optimized reaction conditions to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the alcohol group is converted to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the carbonyl group back to an alcohol using reducing agents such as NaBH4 or LiAlH4.
Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups using reagents like halides or sulfonates.
Common Reagents and Conditions
Oxidizing Agents: KMnO4, CrO3
Reducing Agents: NaBH4, LiAlH4
Substitution Reagents: Halides, sulfonates
Major Products
Oxidation: Formation of carbonyl compounds
Reduction: Formation of alcohols
Substitution: Formation of substituted derivatives
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, ®-2-Amino-2-(4-methoxy-3-methylphenyl)ethan-1-ol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential effects on cellular processes. It may be used in the development of new drugs or as a tool to understand biochemical pathways.
Medicine
In medicine, ®-2-Amino-2-(4-methoxy-3-methylphenyl)ethan-1-ol is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new medications targeting specific diseases.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various products.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Amino-2-(4-methoxyphenyl)ethanol
- 2-Amino-2-(3-methylphenyl)ethanol
- 2-Amino-2-(4-methylphenyl)ethanol
Uniqueness
®-2-Amino-2-(4-methoxy-3-methylphenyl)ethan-1-ol is unique due to the presence of both methoxy and methyl groups on the phenyl ring. This combination of functional groups imparts distinct chemical properties, such as increased lipophilicity and specific reactivity patterns, making it valuable for various applications.
Propiedades
Fórmula molecular |
C10H15NO2 |
|---|---|
Peso molecular |
181.23 g/mol |
Nombre IUPAC |
(2R)-2-amino-2-(4-methoxy-3-methylphenyl)ethanol |
InChI |
InChI=1S/C10H15NO2/c1-7-5-8(9(11)6-12)3-4-10(7)13-2/h3-5,9,12H,6,11H2,1-2H3/t9-/m0/s1 |
Clave InChI |
GQODYMZHRVORFY-VIFPVBQESA-N |
SMILES isomérico |
CC1=C(C=CC(=C1)[C@H](CO)N)OC |
SMILES canónico |
CC1=C(C=CC(=C1)C(CO)N)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




